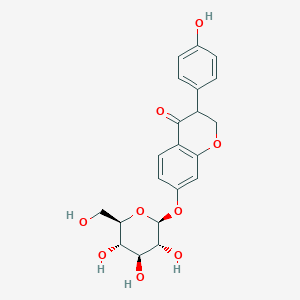

Dihydrodaidzin

Description

from soybeans; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJXSJGKUZBVIH-RGHIGTIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrodaidzein's Mechanism of Action in Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodaidzein is a primary metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota. As a phytoestrogen, it exhibits structural similarity to estradiol, enabling it to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of dihydrodaidzein in estrogen receptor signaling, with a focus on its receptor binding, downstream effects, and the experimental methodologies used for its characterization. While much of the available research has focused on its precursor, daidzein, it is widely understood that dihydrodaidzein is a biologically active metabolite expected to exhibit similar, if not more potent, estrogenic and anti-estrogenic effects.

Estrogen Receptor Binding and Selectivity

Dihydrodaidzein, like its precursor daidzein, acts as a selective estrogen receptor modulator (SERM), exhibiting differential binding affinity and activity towards the two main estrogen receptor subtypes, ERα and ERβ.

Binding Affinity

Quantitative data on the binding affinity of dihydrodaidzein for ERα and ERβ are limited in the literature. However, extensive studies on daidzein provide valuable insights. Daidzein consistently demonstrates a higher binding affinity for ERβ compared to ERα.[1] This preferential binding is a key characteristic of many phytoestrogens. The binding affinity is typically determined through competitive radioligand binding assays, where the compound's ability to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor is measured. The half-maximal inhibitory concentration (IC50) is then determined and can be used to calculate the inhibition constant (Ki).

Table 1: Representative Binding Affinity Data for Daidzein

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, Estradiol = 100%) | Reference |

| Daidzein | ERα | >1000 | <0.1 | [2] |

| Daidzein | ERβ | ~20 | 0.8 | [2] |

Downstream Signaling Pathways

Upon binding to ERs, dihydrodaidzein can modulate both genomic and non-genomic signaling pathways, leading to a wide range of cellular responses.

Genomic Signaling

The classical genomic pathway involves the binding of the dihydrodaidzein-ER complex to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The differential expression of co-activator and co-repressor proteins in various tissues contributes to the tissue-specific effects of SERMs like dihydrodaidzein. For instance, in breast cancer cells, daidzein has been shown to alter the ratio of ERα to ERβ expression, which can influence cell proliferation and apoptosis.[1]

A key estrogen-responsive gene is the trefoil factor 1 (TFF1), also known as pS2. The regulation of TFF1/pS2 expression is a hallmark of estrogenic activity.[3][4][5]

Non-Genomic Signaling

Dihydrodaidzein can also elicit rapid, non-genomic effects by activating signaling cascades initiated at the cell membrane or in the cytoplasm. These pathways often involve the activation of protein kinases such as the mitogen-activated protein kinases (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7][8] Studies on daidzein have shown that it can modulate these pathways, impacting cell survival, proliferation, and migration.[6][9][10][11]

Experimental Protocols

The investigation of dihydrodaidzein's mechanism of action relies on a variety of established experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Protocol Outline:

-

Receptor Preparation: Isolate ERα and ERβ receptors from a suitable source, such as recombinant protein expression systems or tissue homogenates.

-

Competition Assay: Incubate a constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) with the receptor preparation in the presence of increasing concentrations of unlabeled dihydrodaidzein.

-

Separation: Separate the receptor-bound from the free radioligand using methods like hydroxyapatite adsorption or filter binding.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the dihydrodaidzein concentration to determine the IC50 value.

Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells) and transiently or stably transfect them with a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase) and an expression vector for the desired estrogen receptor subtype (ERα or ERβ).

-

Treatment: Treat the transfected cells with varying concentrations of dihydrodaidzein.

-

Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter activity to a control (e.g., vehicle-treated cells) and plot the fold induction against the dihydrodaidzein concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Western Blotting

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in downstream signaling pathways.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with dihydrodaidzein for various times and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK, ERα, ERβ).

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

Caption: Dihydrodaidzein's interaction with estrogen receptors.

Experimental Workflow Diagram

Caption: Workflow for characterizing dihydrodaidzein's ER activity.

Conclusion

Dihydrodaidzein, a key metabolite of daidzein, functions as a selective estrogen receptor modulator with a preference for ERβ. Its mechanism of action involves both genomic and non-genomic signaling pathways, leading to the regulation of estrogen-responsive genes and the modulation of key cellular processes. While direct quantitative data for dihydrodaidzein remains an area for further research, the extensive knowledge of its precursor, daidzein, provides a robust framework for understanding its biological activities. The experimental protocols outlined in this guide offer a systematic approach for the continued investigation of dihydrodaidzein and other phytoestrogens in the context of estrogen receptor signaling, which is of significant interest for drug development and nutritional science.

References

- 1. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The closely related estrogen-regulated trefoil proteins TFF1 and TFF3 have markedly different hydrodynamic properties, overall charge, and distribution of surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor alpha and the activating protein-1 complex cooperate during insulin-like growth factor-I-induced transcriptional activation of the pS2/TFF1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oestrogen-induced genes, pLIV-1 and pS2, respond divergently to other steroid hormones in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic inflammation and estradiol interact through MAPK activation to affect TMJ nociceptive processing by trigeminal caudalis neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK1/2-RSK2 Signaling in Regulation of ERα-Mediated Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrodaidzin: An In-Depth Technical Guide on its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrodaidzin (DHD), a primary metabolite of the soy isoflavone daidzein, is emerging as a compound of significant interest in the field of antioxidant research and drug development. Produced by the gut microbiota, DHD exhibits heightened biological activity compared to its precursor. This technical guide provides a comprehensive overview of the antioxidant properties of dihydrodaidzin, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. The guide also visualizes the intricate signaling pathways potentially modulated by DHD in response to oxidative stress, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Natural compounds with antioxidant properties are therefore of great interest for their potential to mitigate oxidative damage and prevent or treat these conditions. Dihydrodaidzin, a metabolite of the soy isoflavone daidzein, has garnered attention for its potential superior pharmacological activities, including its antioxidant effects. This document serves as a technical resource, consolidating the current scientific understanding of dihydrodaidzin's role as an antioxidant.

Mechanisms of Antioxidant Activity

The antioxidant activity of dihydrodaidzin is believed to be exerted through two primary mechanisms:

-

Direct Radical Scavenging: Dihydrodaidzin can directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing the reactive species and preventing them from causing cellular damage. This activity is attributed to the phenolic hydroxyl groups in its chemical structure.

-

Modulation of Endogenous Antioxidant Systems: Dihydrodaidzin may also exert its antioxidant effects indirectly by upregulating the expression and activity of endogenous antioxidant enzymes. This is likely achieved through the activation of key signaling pathways that regulate the cellular antioxidant response.

Quantitative Antioxidant Activity of Dihydrodaidzin

Quantitative data on the antioxidant activity of dihydrodaidzin is still emerging, with much of the existing research focused on its precursor, daidzein. However, some studies have begun to elucidate the specific antioxidant capacity of dihydrodaidzin.

Table 1: In Vitro Antioxidant Activity of Dihydrodaidzin and Related Compounds

| Compound | Assay | IC50 Value | Reference |

| Dihydrodaidzin | Peroxidation of Arachidonic Acid | >1000 nmol/L | [1] |

| Daidzein | Peroxidation of Arachidonic Acid | 600 nmol/L | [1] |

| Equol | Peroxidation of Arachidonic Acid | >1000 nmol/L | [1] |

| Dihydrodaidzin | 5-Lipoxygenase Inhibition | >1000 nmol/L | [1] |

| Daidzein | 5-Lipoxygenase Inhibition | >1000 nmol/L | [1] |

| Equol | 5-Lipoxygenase Inhibition | 200 nmol/L | [1] |

| Dihydrodaidzin | Myeloperoxidase Inhibition | >1000 nmol/L | [1] |

| Daidzein | Myeloperoxidase Inhibition | >1000 nmol/L | [1] |

| Equol | Myeloperoxidase Inhibition | 450 nmol/L | [1] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to assess the antioxidant activity of compounds like dihydrodaidzin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: The test compound (dihydrodaidzin) is dissolved in a suitable solvent and mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.[2][3][4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

-

Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Reaction Mixture: The test compound is mixed with the ABTS radical cation solution.

-

Incubation: The reaction is allowed to proceed for a set time at room temperature.

-

Measurement: The absorbance is measured spectrophotometrically.

-

Calculation: The percentage of ABTS radical scavenging is calculated, and the IC50 value is determined.[4]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are used.

-

Reaction Mixture: The test compound, fluorescent probe, and radical generator are mixed in a multi-well plate.

-

Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

Signaling Pathways in Antioxidant Defense

The antioxidant effects of isoflavones like daidzein, and potentially dihydrodaidzin, are also mediated through the modulation of key cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.

-

Under Basal Conditions: Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent degradation by the proteasome.

-

Under Oxidative Stress: Oxidative stress or the presence of Nrf2 activators can induce conformational changes in Keap1, leading to the dissociation of Nrf2.

-

Nrf2 Translocation and Gene Expression: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

While direct evidence for dihydrodaidzin's activation of the Nrf2 pathway is still being investigated, studies on its precursor, daidzein, have shown that it can upregulate Nrf2 and its downstream targets, thereby reducing oxidative stress.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Metabolism of Dihydrodaidzin by Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of dihydrodaidzin, a key intermediate in the biotransformation of the soy isoflavone daidzein by the human gut microbiota. The document details the metabolic pathways, the microbial species involved, quantitative data from various studies, and the experimental protocols used to elucidate these processes.

Introduction: The Role of Gut Microbiota in Isoflavone Metabolism

Isoflavones, such as daidzin and its aglycone form daidzein, are phytoestrogens found abundantly in soy and other legumes.[1] Upon ingestion, these compounds undergo extensive metabolism by the intestinal microbiota, which significantly influences their bioavailability and biological activity.[2] Dihydrodaidzin (DHD) is a critical intermediate metabolite in the conversion of daidzein to other bioactive compounds, most notably equol and O-desmethylangolensin (O-DMA).[3] The capacity to produce these metabolites, particularly equol, varies significantly among individuals and is dependent on the composition of their gut microbiome.[4] This inter-individual variation in metabolism is a key factor in the variable health effects of soy consumption observed in human populations.[5]

Metabolic Pathways of Dihydrodaidzin Precursors and Sequelae

The metabolic journey from the dietary glycoside daidzin to the key metabolite dihydrodaidzin and its subsequent products is a multi-step process mediated by a series of bacterial enzymes.

Initially, daidzin, the glycosidic form of daidzein, is hydrolyzed by bacterial β-glucosidases in the small intestine to release the aglycone, daidzein.[3] Daidzein can then be absorbed or further metabolized by the gut microbiota. The primary metabolic pathways for daidzein involve reduction reactions.

Daidzein is first reduced to dihydrodaidzin by daidzein reductase (DZNR).[6] Dihydrodaidzin then serves as a crucial branching point. It can be further reduced to tetrahydrodaidzein (THD) by dihydrodaidzin reductase (DHDR), which is then converted to S-equol by tetrahydrodaidzin reductase (THDR).[6] A dihydrodaidzein racemase (DDRC) can increase the efficiency of S-equol production.[6] Alternatively, dihydrodaidzin can be converted to O-desmethylangolensin (O-DMA).[7] The production of equol is of particular interest as it exhibits higher estrogenic activity and antioxidant capacity compared to its precursor daidzein.[8]

Gut Microbiota Involved in Dihydrodaidzin Metabolism

A specific consortium of gut bacteria is responsible for the multi-step conversion of daidzein to its metabolites. Not all bacteria can perform the complete conversion to equol; some are specialized in intermediate steps.

Independent Equol Producers: Some bacteria, primarily from the Coriobacteriaceae family, can independently convert daidzein to equol.[9]

Non-Independent Equol Producers: Other bacteria can only perform specific steps in the metabolic pathway. For instance, some can convert daidzein to dihydrodaidzin but not further, while others can only metabolize dihydrodaidzin to equol.[8][9] This highlights the synergistic interactions within the gut microbial community.[9]

-

Daidzein to Dihydrodaidzin: Clostridium sp. HGH6, Eubacterium FJC-A10, and FJC-A161 can metabolize daidzein to dihydrodaidzin.[9]

-

Dihydrodaidzin to Equol: Lactobacillus sp. Niu-O16 and Eggerthella sp. Julong 732 can convert dihydrodaidzin to equol.[9]

The table below summarizes the key bacterial species and their roles in daidzein and dihydrodaidzin metabolism.

| Bacterial Species | Metabolic Function | Reference |

| Slackia isoflavoniconvertens | Daidzein → Dihydrodaidzin → Equol | [4][10] |

| Eggerthella sp. YY7918 | Daidzin/Dihydrodaidzin → Equol | [9][10] |

| Asaccharobacter celatus | Daidzein → Equol | [4] |

| Lactococcus garvieae 20-92 | Daidzin → Equol | [9] |

| Clostridium sp. HGH6 | Daidzein → Dihydrodaidzin | [9] |

| Eubacterium FJC-A10 & FJC-A161 | Dihydrodaidzin → Equol | [9] |

| Lactobacillus sp. Niu-O16 | Dihydrodaidzin → Equol | [9] |

| Eggerthella sp. Julong 732 | Daidzein → Dihydrodaidzin | [9] |

| Bifidobacterium species | Daidzin → Daidzein | [4] |

Quantitative Data on Dihydrodaidzin Metabolism

The quantitative conversion of daidzein and dihydrodaidzin varies significantly based on the individual's gut microbiota composition (i.e., "equol producer" vs. "non-producer" status). Only about 30% of individuals in Western populations are considered equol producers.[10]

| Study Type | Substrate | Key Findings | Reference |

| In vitro Fermentation | Daidzin | Decreased from 0.30158 mg/mL to 0.01176 mg/mL at 48h. | [11] |

| In vitro Fermentation | Daidzein | Daidzein (aglycone) increased from 0.02963 mg/mL to 0.04682 mg/mL at 48h. | [11] |

| In vitro Culture | Daidzein (80 µM) | Slackia isoflavoniconvertens converted it to equol in 10 hours. | [10] |

| Human Study | Isoflavone intake | Maximal serum isoflavone concentrations ranged from 4 µmol/L to ~10 µmol/L. | [12] |

| Animal Study (Acute) | Daidzein | No Observed Adverse Effect Level (NOAEL) was found to be above 5000 mg/kg. | [13] |

Experimental Protocols for Studying In Vivo Metabolism

Investigating the in vivo metabolism of dihydrodaidzin involves a combination of techniques, from preclinical animal models to human clinical studies, coupled with advanced analytical and microbiological methods.

5.1. In Vivo Animal Studies

-

Animal Models: Sprague-Dawley or Wistar rats are commonly used.[13][14] Germ-free animals can be colonized with specific human fecal microbiota to study the direct role of the microbiome.[10]

-

Dosing: Daidzein or its precursors are administered orally. For acute toxicity studies, doses can be as high as 5000 mg/kg.[13] For metabolic studies, lower physiological doses are used.

-

Sample Collection: Urine, feces, and blood are collected at various time points to analyze for metabolites.[15][16]

-

Analysis: Metabolites are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

5.2. In Vitro Fecal Fermentation

-

Fecal Slurry Preparation: Fresh fecal samples from human donors (characterized as equol producers or non-producers) are homogenized in an anaerobic buffer.

-

Incubation: The fecal slurry is incubated with daidzein or dihydrodaidzin under strict anaerobic conditions.[10]

-

Sampling and Analysis: Aliquots are taken over time to measure the disappearance of the substrate and the appearance of metabolites using HPLC or LC-MS.[11]

5.3. Microbiome Analysis

-

DNA Extraction: Bacterial DNA is extracted from fecal samples.

-

16S rRNA Gene Sequencing: This technique is used to identify the bacterial species present in the gut and to compare the microbial composition between equol producers and non-producers.[4][11]

Conclusion

The in vivo metabolism of dihydrodaidzin is a complex process orchestrated by the gut microbiota. Dihydrodaidzin is a pivotal intermediate in the biotransformation of dietary daidzein into the more bioactive compound S-equol, a conversion that occurs in only a subset of the human population. Understanding the specific bacteria and enzymes involved, as well as the kinetics of these metabolic pathways, is crucial for elucidating the health effects of soy isoflavones and for the development of targeted nutritional or therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these intricate host-microbe interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gut microbiota associated with equol production in school-age children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotransformation analysis of daidzin in vitro based on fecal bacteria and probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 16. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]

The Isoflavone Metabolite Dihydrodaidzin: A Comprehensive Technical Guide to its Pharmacological Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodaidzin (DHD), a key metabolite of the soy isoflavone daidzein, has emerged as a molecule of significant interest in the field of pharmacology. Produced by the gut microbiota, DHD and its subsequent metabolites, including equol and O-desmethylangolensin (O-DMA), exhibit a range of biological activities that are often more potent than their parent compound. This technical guide provides an in-depth exploration of the pharmacological properties of dihydrodaidzin and its principal metabolites, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the quantitative data on their biological effects, provides comprehensive experimental protocols for their assessment, and visualizes the intricate signaling pathways they modulate.

Pharmacological Properties: A Quantitative Overview

The pharmacological effects of dihydrodaidzin and its metabolites are multifaceted, spanning estrogenic, anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardiovascular-protective activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of their potency.

| Compound | Pharmacological Effect | Assay/Model | IC50/EC50/Effective Concentration/Dosage | Reference(s) |

| Dihydrodaidzin | Estrogenic Activity | MCF-7 cell proliferation | Stimulates growth at micromolar concentrations | [1] |

| Vasodilatory Action | Rat isolated aortic rings | 1 µg/ml | [1][2] | |

| Anticancer (Breast Cancer) | MCF-7 cells | IC50: 178.52 µM (72h) | [1] | |

| Equol | Neuroprotective (Anti-inflammatory) | LPS-activated BV-2 microglia | IC50 (NO inhibition): 3.00 µM | [3] |

| Anticancer (Breast Cancer) | MDA-MB-231 cells | Dose-dependent inhibition of invasion at 50 µM | [4] | |

| Anticancer (Prostate Cancer) | PC3 cells | Inhibition of cell proliferation | [5] | |

| Cardiovascular Protection | ApoE-/- mice on a high-fat diet | 0.1% equol in diet reduced atherosclerotic lesions | [6] | |

| O-Desmethylangolensin (O-DMA) | Anticancer (Breast Cancer) | MCF-7 cells | IC50: 306.34 µM (48h), 178.52 µM (72h) | [1][7] |

Experimental Protocols

A clear understanding of the methodologies used to evaluate the pharmacological properties of dihydrodaidzin and its metabolites is crucial for the replication and advancement of research in this area. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

The E-Screen (Estrogen-Screen) assay is a cell proliferation assay used to assess the estrogenic activity of compounds.

-

Cell Line: Human breast cancer cell line MCF-7, which is estrogen-responsive.[8][9]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS). For the experiment, a phenol red-free DMEM with charcoal-dextran treated FBS (to remove endogenous steroids) is used.[8][9]

-

Procedure:

-

Seed MCF-7 cells in 24-well plates at a density of 15,000 cells/well and allow them to attach for 24 hours.[9]

-

Replace the seeding medium with the experimental medium.

-

Add the test compound (dihydrodaidzin, equol, etc.) at various concentrations. A positive control (17β-estradiol) and a solvent control (e.g., DMSO) are run in parallel.[8]

-

After incubation, terminate the assay and quantify cell proliferation. This can be done by detaching the cells and counting them using a cell counter or by using colorimetric assays such as the MTT assay.

-

-

Endpoint: An increase in cell proliferation compared to the solvent control indicates estrogenic activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][11]

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).[1]

-

Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14][15]

-

Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1][14]

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[11][14]

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In Vivo Assays

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, which is often impaired in neurodegenerative diseases.[2][4][16][17][18][19][20][21][22][23]

-

Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[2][17]

-

Procedure:

-

Acquisition Phase (Training): For several consecutive days (e.g., 5 days), the animal is placed in the pool from different starting positions and allowed to swim and find the hidden platform.[2][22] The latency to find the platform and the path taken are recorded by a video tracking system. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[2][18]

-

Probe Trial (Memory Test): On the day after the last training session, the platform is removed from the pool, and the animal is allowed to swim for a fixed duration (e.g., 60 seconds).[2]

-

-

Parameters Measured:

-

Escape latency: Time taken to find the hidden platform during training.

-

Time spent in the target quadrant: During the probe trial, the time the animal spends swimming in the quadrant where the platform was previously located.

-

Platform crossings: The number of times the animal crosses the exact location where the platform used to be.

-

-

Interpretation: A shorter escape latency during training and a greater amount of time spent in the target quadrant during the probe trial indicate better spatial learning and memory. Neuroprotective agents are expected to ameliorate the cognitive deficits induced by a neurotoxicant or in a disease model.

Signaling Pathways and Mechanisms of Action

Dihydrodaidzin and its metabolites exert their pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these complex interactions.

Estrogen Receptor Signaling Pathway

Dihydrodaidzin and its metabolites, particularly equol, are known to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). Their binding can initiate or inhibit downstream signaling cascades, leading to varied physiological responses.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Equol has been shown to modulate this pathway, contributing to its cytoprotective and anticancer effects.[24][25][26][27]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and inflammation. Dihydrodaidzin and its metabolites can influence this pathway, contributing to their anti-inflammatory and anticancer activities.[9]

References

- 1. O-desmethylangolensin inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]

- 4. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equol Attenuates Atherosclerosis in Apolipoprotein E-Deficient Mice by Inhibiting Endoplasmic Reticulum Stress via Activation of Nrf2 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. E-SCREEN - Wikipedia [en.wikipedia.org]

- 9. 2.2. E-Screen Assay [bio-protocol.org]

- 10. The E-screen assay: a comparison of different MCF7 cell stocks. | Semantic Scholar [semanticscholar.org]

- 11. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]

- 12. journals.plos.org [journals.plos.org]

- 13. Estrogen receptor and PI3K/Akt signaling pathway involvement in S-(-)equol-induced activation of Nrf2/ARE in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. texaschildrens.org [texaschildrens.org]

- 16. mdpi.com [mdpi.com]

- 17. O-desmethylangolensin inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mmpc.org [mmpc.org]

- 20. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. cyagen.com [cyagen.com]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. researchgate.net [researchgate.net]

Understanding the Estrogenic Effects of Dihydrodaidzein In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrodaidzin, a key metabolite of the soy isoflavone daidzein, plays a significant role as an intermediate in the gut microbial conversion of daidzein to equol. While its direct estrogenic properties are less extensively characterized than its precursor and final metabolite, existing evidence indicates that dihydrodaidzin possesses estrogenic activity. This technical guide provides a comprehensive overview of the in vitro methodologies used to elucidate the estrogenic effects of dihydrodaidzin. It details the experimental protocols for key assays, summarizes available data for structurally related compounds to provide context, and illustrates the underlying signaling pathways and experimental workflows. This document serves as a resource for researchers investigating the biological activity of phytoestrogens and for professionals in drug development exploring their therapeutic potential.

Introduction

Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, are of significant interest for their potential roles in human health and disease. Daidzein, a prominent isoflavone found in soy products, is metabolized by gut microbiota into several bioactive compounds, including dihydrodaidzin and equol. Dihydrodaidzin is an important intermediate in this metabolic pathway and is considered an active estrogenic metabolite.[1] Understanding its specific in vitro estrogenic effects is crucial for a complete picture of the bioactivity of daidzein-rich diets. This guide outlines the standard experimental approaches to characterize the estrogenic profile of dihydrodaidzin.

Metabolic Pathway of Daidzein

Dihydrodaidzin is formed from daidzein through a reduction reaction catalyzed by gut microbial enzymes. It is subsequently converted to tetrahydrodaidzein and then to equol, which is known to have a higher estrogenic potency than daidzein itself.[1]

Metabolic conversion of daidzein to equol via dihydrodaidzin.

Estrogenic Activity Data

While specific quantitative data for dihydrodaidzin is limited in the public domain, the estrogenic activities of its precursor, daidzein, and its metabolite, equol, are well-documented. At micromolar concentrations, dihydrodaidzin has been shown to activate estrogen receptor-dependent growth of breast cancer cells.[1] The following tables summarize the available data for daidzein and equol, which provides a comparative context for the expected estrogenic potency of dihydrodaidzin.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA %) vs. E2 | Ki (nM) | Reference |

| Daidzein | ERα | 0.013 | - | [1] |

| ERβ | 0.87 | - | [1] | |

| (S)-Equol | ERα | 0.17 | - | [1] |

| ERβ | 11.5 | 16 | [1][2] | |

| (R)-Equol | ERα | - | 50 | [2] |

| ERβ | - | - | [2] |

Table 2: Estrogenic Potency in Reporter Gene Assays

| Compound | Cell Line | Reporter Gene | EC50 | Reference |

| Daidzein | MCF-7 | pS2 | ~100-fold less potent than equol | [3] |

| Equol | MCF-7 | pS2 | More potent than daidzein | [3] |

Table 3: Effects on MCF-7 Breast Cancer Cell Proliferation

| Compound | Effect | Concentration Range | Reference |

| Daidzein | Stimulated growth | 10⁻⁸ - 10⁻⁵ M | [3] |

| Equol | Stimulated growth | 10⁻⁸ - 10⁻⁵ M | [3] |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the estrogenic effects of compounds like dihydrodaidzin.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors (ERα and ERβ).

Protocol:

-

Receptor Preparation: Purified, full-length human ERα and ERβ are used.

-

Incubation: A constant concentration of [³H]-E2 (e.g., 2 nM) is incubated with the receptor protein in the presence of increasing concentrations of the test compound (dihydrodaidzin) or a non-labeled E2 standard. Incubations are typically carried out for 18-24 hours at 4°C in a suitable buffer.

-

Separation of Bound and Free Ligand: Hydroxyapatite is added to the incubation mixture to adsorb the receptor-ligand complexes. The mixture is washed to remove the unbound ligand.

-

Quantification: The amount of [³H]-E2 bound to the receptor is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test compound) x 100.[1]

Workflow for Estrogen Receptor Competitive Binding Assay.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated pathway.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line engineered to express ERα or ERβ) is cultured. The cells are transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Treatment: The transfected cells are treated with various concentrations of the test compound (dihydrodaidzin) or a positive control (E2) for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The reporter gene activity is normalized to the control reporter activity. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of estrogen-responsive cells, such as the MCF-7 breast cancer cell line.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (dihydrodaidzin) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the test compound that inhibits cell proliferation by 50% (IC50) or stimulates it can be calculated.

Signaling Pathways

Dihydrodaidzin, like other phytoestrogens, is expected to exert its estrogenic effects primarily through the classical estrogen receptor signaling pathway.

Classical Estrogen Receptor Signaling Pathway.

Conclusion

Dihydrodaidzin is a bioactive metabolite of daidzein with demonstrated estrogenic properties. While comprehensive quantitative data on its in vitro effects are still emerging, the experimental protocols and comparative data presented in this guide provide a solid foundation for its further investigation. Researchers can utilize these methodologies to precisely characterize the estrogen receptor binding affinity, transcriptional activation potential, and effects on cell proliferation of dihydrodaidzin. A thorough understanding of the bioactivity of dihydrodaidzin will contribute significantly to our knowledge of the health effects of soy isoflavones.

References

- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into Dihydrodaidzin's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodaidzin (DDZ) is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota. While the anti-inflammatory properties of daidzein are well-documented, emerging evidence suggests that its metabolite, dihydrodaidzin, may possess superior or distinct biological activities. This technical guide provides a comprehensive overview of the preliminary investigations into the anti-inflammatory potential of dihydrodaidzin, drawing upon existing literature on related isoflavones to build a foundational understanding. This document details the putative mechanisms of action, relevant experimental protocols for assessment, and available quantitative data, aiming to facilitate further research and development in this promising area.

Quantitative Data on Anti-Inflammatory Activity

Direct quantitative data for dihydrodaidzin's anti-inflammatory activity is not extensively available in the current literature. However, studies on the parent compound, daidzein, and its other derivatives provide valuable benchmarks. The following tables summarize relevant quantitative data that can serve as a reference for future studies on dihydrodaidzin.

Table 1: In Vitro Anti-Inflammatory Activity of Daidzein and Related Isoflavones

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Result |

| Daidzein | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Significant reduction |

| Daidzein | RAW264.7 Macrophages | LPS | IL-6 Production | Significant reduction |

| Daidzein | RAW264.7 Macrophages | LPS | TNF-α Production | Significant reduction |

| 8-Hydroxydaidzein | BV2 Microglial Cells | LPS | COX-2 Enzyme Activity | IC50: 8.9 ± 1.2 μM[1] |

Table 2: In Vivo Anti-Inflammatory Activity of Daidzein

| Animal Model | Inflammatory Condition | Dosage | Measured Parameter | Result |

| Rats | Myocardial Ischemia/Reperfusion | 10 mg/kg | Plasma TNF-α and IL-6 | Significant reduction[2] |

| Mice | LPS-induced inflammation | Not specified | Leukocyte number, IL-1β, IL-6, NO, PGE2 | Significant reduction[3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of isoflavones like dihydrodaidzin.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture:

-

Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Experimental Procedure:

-

Seed RAW264.7 cells in 96-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of dihydrodaidzin (or a vehicle control) for 1-2 hours.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells (excluding the negative control group).

-

Incubate the plates for 24 hours.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent assay[4]. The absorbance at 540 nm is measured to determine the nitrite concentration in the culture supernatant.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentration of these cytokines in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression of iNOS and COX-2: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK signaling pathways, followed by incubation with HRP-conjugated secondary antibodies for chemiluminescent detection.

-

In Vivo Model of Acute Inflammation

This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of a compound in a living organism.

-

Animal Model:

-

Male C57BL/6 mice (6-8 weeks old) are used.

-

-

Experimental Procedure:

-

Administer dihydrodaidzin (e.g., 10-50 mg/kg, intraperitoneally or orally) or vehicle to the mice.

-

After a pre-treatment period (e.g., 1 hour), induce acute inflammation by injecting LPS (1 mg/kg, intraperitoneally).

-

After a set time (e.g., 6 hours), collect blood and tissue samples for analysis.

-

-

Analysis of Inflammatory Markers:

-

Serum Cytokine Levels: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the serum using ELISA kits.

-

Tissue Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is used as a marker of neutrophil infiltration into tissues. MPO activity in tissue homogenates can be measured spectrophotometrically.

-

Histopathological Examination: Tissues (e.g., lung, liver) are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of isoflavones are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response. While direct evidence for dihydrodaidzin is still emerging, the mechanisms are likely to be similar to those of daidzein, focusing on the inhibition of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Dihydrodaidzin is hypothesized to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Dihydrodaidzin's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are ERK, JNK, and p38. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs then phosphorylate various transcription factors, leading to the expression of inflammatory mediators. Dihydrodaidzin may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

Caption: Proposed inhibitory mechanism of Dihydrodaidzin on the MAPK signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary investigation of dihydrodaidzin's anti-inflammatory properties, from initial in vitro screening to in vivo validation.

References

- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effects of dithiaden on nitric oxide production by RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrodaidzein: A Promising Metabolite in Cardiovascular Disease Prevention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrodaidzein (DHD), a primary metabolite of the soy isoflavone daidzein, is emerging as a molecule of significant interest in the prevention of cardiovascular disease (CVD). Produced by the gut microbiota, DHD is believed to possess enhanced biological activity compared to its precursor, daidzein.[1] This technical guide provides a comprehensive overview of the current understanding of dihydrodaidzein's role in cardiovascular health, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential therapeutic applications. While research specifically on dihydrodaidzein is still developing, this guide synthesizes the available data and extrapolates from studies on its closely related precursor, daidzein, to provide a holistic view for researchers and drug development professionals.

Mechanisms of Action

Dihydrodaidzein's cardioprotective effects are likely mediated through a combination of antioxidant, anti-inflammatory, and endothelial function-modulating properties.

Antioxidant Effects

Oxidative stress is a key contributor to the pathogenesis of cardiovascular diseases.[2] While direct quantitative data on the antioxidant capacity of dihydrodaidzein is limited, studies on daidzein and its metabolites suggest a significant role in mitigating oxidative stress. For instance, daidzein has been shown to induce the expression of the antioxidant enzyme catalase.[3] Furthermore, the daidzein metabolite 3'-hydroxydaidzein, which shares structural similarities with dihydrodaidzein, has demonstrated strong antioxidant effects in cell-free assays.[3] The antioxidant activity of these compounds is crucial in protecting vascular cells from damage induced by reactive oxygen species (ROS).

One of the key signaling pathways implicated in the antioxidant response to isoflavones is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.[5][6]

Anti-inflammatory Actions

Chronic inflammation is a well-established driver of atherosclerosis and other cardiovascular pathologies.[7] Dihydrodaidzein, along with its precursor daidzein, is thought to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] Studies have shown that daidzein can inhibit the activation of NF-κB in endothelial cells, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules.[2][9][10]

Another important pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cardiac fibrosis, a hallmark of many cardiovascular diseases.[11][12] Daidzein has been shown to suppress TGF-β1-induced cardiac fibroblast activation by inhibiting the TGF-β1/SMAD2/3 signaling pathway.[11][12]

Modulation of Endothelial Function

The endothelium plays a crucial role in maintaining vascular homeostasis, and endothelial dysfunction is an early event in the development of atherosclerosis. Dihydrodaidzein and related isoflavones are believed to improve endothelial function, in part, through the activation of endothelial nitric oxide synthase (eNOS).[9] eNOS produces nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-platelet properties.

Furthermore, isoflavones may exert their vascular effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[4][13][14] PPARγ activation in endothelial cells can lead to increased NO bioavailability and reduced inflammation.[13][15]

Quantitative Data on Bioactivity

While specific IC50 and EC50 values for dihydrodaidzein in cardiovascular models are not yet widely available, data from its precursor, daidzein, provide valuable insights into the potential potency of its metabolites.

| Compound | Target/Assay | Cell Type/Model | IC50/EC50 | Reference |

| Daidzein | Collagen-induced platelet aggregation | Human platelets | Concentration-dependent inhibition at 12.5–50 μM | [11] |

| Daidzein | TGF-β1-induced α-SMA expression | Cardiac fibroblasts | Dose-dependent decrease | [12] |

| 8-Hydroxydaidzein | Nitric oxide production | Macrophage-like RAW264.7 cells | - | [16] |

Key Signaling Pathways

The cardioprotective effects of dihydrodaidzein are likely mediated by its influence on several key intracellular signaling pathways. Based on studies of daidzein and its metabolites, the following pathways are of significant interest.

NF-κB Signaling Pathway in Endothelial Cells

The NF-κB pathway is a central regulator of inflammation. In endothelial cells, pro-inflammatory stimuli like TNF-α activate IKK, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Daidzein has been shown to inhibit this process.[2][9][10]

NRF2-Mediated Antioxidant Response

The NRF2 pathway is a key regulator of cellular antioxidant defenses. Under basal conditions, NRF2 is kept inactive by binding to KEAP1. Oxidative stress or activators like dihydrodaidzein can disrupt this interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant genes.[5][6]

PPARγ Activation in Vascular Cells

PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Ligands such as dihydrodaidzein can activate PPARγ, leading to the transcription of genes that promote vascular health.[4][13][14][15]

TGF-β1/SMAD2/3 Signaling in Cardiac Fibroblasts

The TGF-β1/SMAD2/3 pathway is a key driver of cardiac fibrosis. TGF-β1 binding to its receptor leads to the phosphorylation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate the expression of fibrotic genes. Daidzein has been shown to inhibit this pathway.[11][12]

Experimental Protocols

Detailed experimental protocols specifically utilizing dihydrodaidzein in cardiovascular research are not extensively published. However, methodologies employed in studies of daidzein can be adapted.

In Vivo Model of Myocardial Infarction

A common in vivo model to study the cardioprotective effects of compounds is the ligation of the left anterior descending (LAD) coronary artery in rodents to induce myocardial infarction.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure: Animals are anesthetized, and the chest is opened to expose the heart. The LAD is then ligated for a set period (e.g., 30 minutes) to induce ischemia, followed by reperfusion.

-

Treatment: Dihydrodaidzein can be administered orally or via intraperitoneal injection at various doses (e.g., 10-50 mg/kg/day) prior to or after the ischemic event.[17]

-

Outcome Measures: Infarct size can be measured using triphenyltetrazolium chloride (TTC) staining. Cardiac function can be assessed by echocardiography. Biomarkers of cardiac injury (e.g., troponin I, creatine kinase-MB) can be measured in the serum. Histological analysis can be performed to evaluate inflammation and fibrosis.[12]

In Vitro Model of Endothelial Cell Inflammation

Human Umbilical Vein Endothelial Cells (HUVECs) are widely used to study the effects of compounds on endothelial function and inflammation.

-

Cell Culture: HUVECs are cultured in appropriate media.

-

Stimulation: Inflammation can be induced by treating the cells with TNF-α (e.g., 10 ng/mL).[9]

-

Treatment: Cells are pre-treated with various concentrations of dihydrodaidzein for a specified time before TNF-α stimulation.

-

Outcome Measures: The expression of inflammatory markers such as VCAM-1, ICAM-1, and MCP-1 can be quantified by qPCR or ELISA. NF-κB activation can be assessed by Western blot for phosphorylated IκBα or by an electrophoretic mobility shift assay (EMSA).[9] NO production can be measured using a Griess assay.

Conclusion and Future Directions

Dihydrodaidzein, a gut microbial metabolite of daidzein, holds considerable promise as a therapeutic agent for the prevention of cardiovascular disease. Its potential to mitigate oxidative stress, reduce inflammation, and improve endothelial function through the modulation of key signaling pathways such as NF-κB, NRF2, PPARγ, and TGF-β1/SMAD2/3 warrants further investigation. While much of the current understanding is extrapolated from studies on its precursor, daidzein, the evidence suggests that dihydrodaidzein may possess superior bioactivity.

Future research should focus on:

-

Elucidating the specific molecular targets of dihydrodaidzein in cardiovascular cells.

-

Conducting comprehensive in vivo studies to determine the efficacy and optimal dosing of dihydrodaidzein in various models of cardiovascular disease.

-

Performing clinical trials to evaluate the safety and effectiveness of dihydrodaidzein in human populations for cardiovascular disease prevention.

A deeper understanding of the mechanisms of action and therapeutic potential of dihydrodaidzein will be crucial for its development as a novel cardioprotective agent.

References

- 1. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]

- 3. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of PPARgamma in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory mechanisms in the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages stimulated with Prevotella intermedia lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPAR-γ as a therapeutic target in cardiovascular disease: evidence and uncertainty: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARγ and Its Role in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Initial Studies on the Bioavailability of Dihydrodaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrodaidzin (DHD), a primary metabolite of the soy isoflavone daidzein, exhibits significant biological activity, garnering interest for its potential therapeutic applications. However, its clinical utility is hampered by low oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the initial studies on the bioavailability of dihydrodaidzin, synthesizing available data and outlining key experimental methodologies. Due to the limited number of studies directly investigating the pharmacokinetics of orally administered DHD, this guide also incorporates established protocols for its precursor, daidzein, to provide a robust framework for future research. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and improve the delivery and efficacy of dihydrodaidzin.

Introduction

Dihydrodaidzin is an isoflavonoid produced by the metabolism of daidzein by gut microbiota.[1][2] It is recognized for possessing greater biological activity than its parent compound.[1][2] Despite being better absorbed than daidzein, DHD's low oral bioavailability presents a significant challenge for its development as a therapeutic agent.[1][2] Emerging strategies, such as the use of nanocarrier technologies, are being explored to enhance its systemic delivery and therapeutic efficacy.[1][2] This guide details the current understanding of DHD's bioavailability, focusing on quantitative data from preliminary studies and the experimental protocols necessary for its investigation.

Quantitative Pharmacokinetic Data

To date, comprehensive pharmacokinetic studies following direct oral administration of dihydrodaidzin are scarce in publicly available literature. However, a study investigating the pharmacokinetics of formononetin and its metabolites in rats provides some insight into the behavior of DHD in plasma after oral administration of a precursor. The following table summarizes the pharmacokinetic parameters of dihydrodaidzin observed in that study.

Table 1: Pharmacokinetic Parameters of Dihydrodaidzin in Rat Plasma Following Oral Administration of Formononetin

| Parameter | Description | Value (Mean ± SD) | Unit |

| Cmax | Maximum plasma concentration | 25.4 ± 8.7 | ng/mL |

| Tmax | Time to reach maximum plasma concentration | 8.0 ± 2.8 | h |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 287.9 ± 98.6 | ng·h/mL |

| t1/2 | Elimination half-life | 6.4 ± 2.2 | h |

Data derived from a study involving oral administration of formononetin, where dihydrodaidzin is a metabolite.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of dihydrodaidzin bioavailability. These protocols are based on established methods used for the pharmacokinetic analysis of daidzein and its metabolites in rats.

In Vivo Pharmacokinetic Study in Rats

This protocol describes an in vivo experiment to determine the pharmacokinetic profile of dihydrodaidzin following oral administration in a rat model.

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Formulation: Dihydrodaidzin is suspended in a vehicle suitable for oral administration, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

Dose: A standard oral dose of 10 mg/kg body weight is administered.

-

Administration Route: Oral gavage is a common and precise method for oral administration in rats.[3]

-

Time Points: Blood samples (approximately 0.2 mL) are collected from the caudal vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[4]

-

Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged at 4000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.[4]

Analytical Method: UPLC-MS/MS for Dihydrodaidzin Quantification in Plasma

This protocol details a sensitive and specific method for quantifying dihydrodaidzin concentrations in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a solvent such as methanol or acetonitrile.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

-

Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is suitable for separation.[5]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.[5]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[6] Specific precursor-to-product ion transitions for dihydrodaidzin and the internal standard are monitored for quantification.[6]

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[7][8]

-

Caco-2 cells are cultured on semi-permeable filter inserts in a transwell plate.[8]

-

The cells are allowed to differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.[8]

-

The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

The test compound (dihydrodaidzin) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.

-

To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.

-

The concentration of dihydrodaidzin in the collected samples is quantified by UPLC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

Visualizations

Experimental Workflow

Dihydrodaidzein Metabolism and Absorption Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. openaccesspub.org [openaccesspub.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. phcog.com [phcog.com]

- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Architects of Dihydrodaidzin: A Technical Guide to Their Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoflavone daidzin, predominantly found in soybeans and other leguminous plants, undergoes significant biotransformation within the gut, orchestrated by a specialized consortium of intestinal bacteria. A key metabolite in this pathway is dihydrodaidzin, a precursor to the more bioactive compound equol. The capacity to produce dihydrodaidzin and subsequently equol is not universal among the human population, leading to considerable interest in identifying and characterizing the specific bacteria responsible for this conversion. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of dihydrodaidzin-producing bacteria, offering detailed experimental protocols and quantitative data to aid researchers in this field.

Key Dihydrodaidzin-Producing Bacteria

A growing body of research has identified several bacterial species capable of converting daidzin and its aglycone form, daidzein, into dihydrodaidzin. These microorganisms are typically anaerobic and reside in the gut microbiota of humans and other animals. Prominent examples include species from the Coriobacteriaceae family, such as Slackia isoflavoniconvertens and Eggerthella sp.[1][2][3]. Additionally, lactic acid bacteria like Lactococcus sp. strain 20-92, isolated from human feces, have demonstrated the ability to produce equol from daidzein, a process that necessarily involves the formation of dihydrodaidzin[4][5]. A notable isolate from the bovine rumen, named Niu-O16, has also been characterized as a potent producer of dihydrodaidzin[6][7]. The table below summarizes key characteristics of some of these bacteria.